
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid typically involves the diazotization of 2-hydroxy-5-aminobenzoic acid followed by coupling with 1H-1,2,4-triazole. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a suitable base to promote the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-carboxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(1H-1,2,4-triazol-5-yl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
Mécanisme D'action
The mechanism by which 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole moiety can interact with metal ions, forming stable complexes that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-triazol-1-yl)nicotinic acid
- 2,5-bis(1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is unique due to the presence of both a hydroxy group and an azo linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
53003-94-4 |
|---|---|
Formule moléculaire |
C9H7N5O3 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C9H7N5O3/c15-7-2-1-5(3-6(7)8(16)17)12-14-9-10-4-11-13-9/h1-4,15H,(H,16,17)(H,10,11,13) |
Clé InChI |
RPYASWUZCFPBJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=NC=NN2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

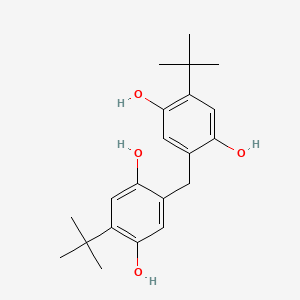

![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
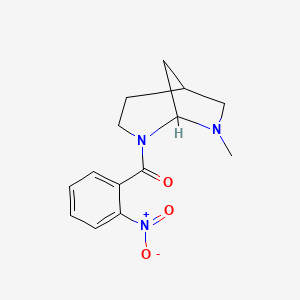
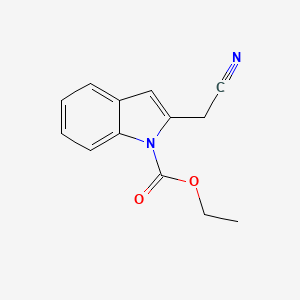
![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)

![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
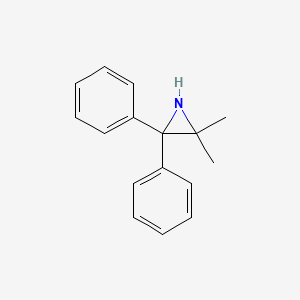
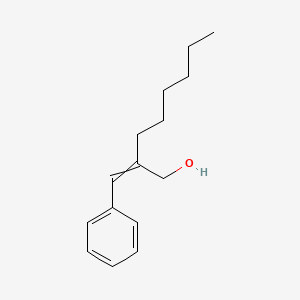
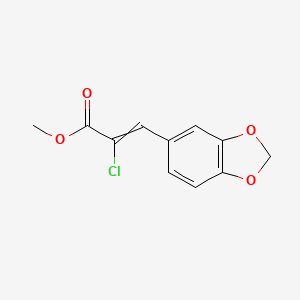
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
